molecular formula C12H15N5O2 B7073320 methyl 4-(6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-ylmethyl)-1H-pyrrole-2-carboxylate

methyl 4-(6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-ylmethyl)-1H-pyrrole-2-carboxylate

Cat. No.: B7073320
M. Wt: 261.28 g/mol
InChI Key: FZRZTLLAMSICGY-UHFFFAOYSA-N
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Description

Methyl 4-(6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-ylmethyl)-1H-pyrrole-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a triazolopyrazine core, which is known for its significant biological activities and applications in medicinal chemistry . The presence of the pyrrole-2-carboxylate moiety further enhances its chemical versatility and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-ylmethyl)-1H-pyrrole-2-carboxylate typically involves multi-step reactions starting from commercially available reagents. One common method involves the cyclocondensation of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyrazine core . This method is catalyst-free and eco-friendly, making it suitable for large-scale production.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for precise control over reaction conditions and improved yields. The use of microwave-assisted synthesis in industrial production ensures high efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-ylmethyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 4-(6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-ylmethyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The triazolopyrazine core is known to interact with various biological targets, including enzymes involved in DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-ylmethyl)-1H-pyrrole-2-carboxylate is unique due to its specific combination of the triazolopyrazine core and the pyrrole-2-carboxylate moiety. This combination enhances its chemical versatility and potential for various applications in medicinal chemistry and other fields .

Properties

IUPAC Name

methyl 4-(6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-ylmethyl)-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-19-12(18)10-4-9(5-13-10)6-16-2-3-17-11(7-16)14-8-15-17/h4-5,8,13H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRZTLLAMSICGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN1)CN2CCN3C(=NC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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